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Compound of Interest

Compound Name: Qianhucoumarin B

Cat. No.: B142705

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for
Qianhucoumarin B, a natural coumarin isolated from the roots of Peucedanum praeruptorum.
While the complete spectral data from the original isolating publication is not readily available in
public databases, this guide compiles the known structural information and provides
representative experimental protocols and data interpretation guidelines based on the analysis
of closely related coumarin compounds. This information is intended to assist researchers in
the identification, characterization, and further development of Qianhucoumarin B and similar
natural products.

Chemical Structure and Properties

Qianhucoumarin B is a pyranocoumarin with the following properties:

Molecular Formula: C16H1606[1]

Molecular Weight: 304.29 g/mol [1]

IUPAC Name: [(9S,10S)-10-hydroxy-8,8-dimethyl-2-ox0-9,10-dihydropyrano[2,3-flchromen-
9-yl] acetate[1]

CAS Number: 152615-14-0
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The structure of Qianhucoumarin B, as determined by Kong et al. (1993), is presented below.

[2]

Spectral Data Summary

Detailed spectral data for Qianhucoumarin B is not publicly available. The following tables are
placeholders that would be populated with *H NMR, 3C NMR, MS, and IR data upon its
availability. The subsequent sections on experimental protocols provide the methodologies to
obtain this data.

'H NMR (Proton Nuclear Magnetic Resonance) Spectral
Data

Solvent: CDCIs (typical) Frequency: 400 MHz (representative)

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
Data not
available
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13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectral Data

Solvent: CDClIs (typical) Frequency: 100 MHz (representative)

Chemical Shift (6, ppm) Carbon Type (DEPT)

Assignment

Data not available

MS (Mass Spectrometry) Data

lonization Mode: ESI+ (typical)

m/z Relative Intensity (%)

lon Assignment

Data not available

IR (Infrared) Spectral Data

Sample Preparation: KBr pellet (typical)

Wavenumber (cm~?) Intensity

Functional Group
Assignment

Data not available

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectral data of a

coumarin like Qianhucoumarin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
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Sample Preparation:
» Weigh approximately 5-10 mg of the purified Qianhucoumarin B sample.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d,
CDCls) in a clean, dry NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.
Data Processing:
o Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

e Phase correct the spectrum.
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» Calibrate the chemical shift scale to the TMS signal.
 Integrate the peaks in the 'H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and
carbon signals to the molecular structure. 2D NMR experiments such as COSY, HSQC, and
HMBC are typically required for unambiguous assignment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-
Flight) or Orbitrap, with an electrospray ionization (ESI) source.

Sample Preparation:

o Prepare a dilute solution of Qianhucoumarin B (approximately 10-100 pug/mL) in a suitable
solvent such as methanol or acetonitrile.

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

ESI-MS Acquisition Parameters (Positive lon Mode):
o Capillary Voltage: 3.5-4.5 kV.

o Cone Voltage: 20-40 V.

e Source Temperature: 100-150 °C.

» Desolvation Gas Flow: 600-800 L/hr.

o Desolvation Temperature: 250-350 °C.

e Mass Range: m/z 50-1000.

Data Analysis:
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« |dentify the molecular ion peak ([M+H]*, [M+Na]*, etc.) to confirm the molecular weight.

e If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural
information. For coumarins, common fragmentation pathways involve the loss of small
neutral molecules like CO and COa.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of dry Qianhucoumarin B with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Place the mixture in a pellet-forming die.

o Apply pressure (several tons) using a hydraulic press to form a transparent or semi-
transparent pellet.

FTIR Acquisition Parameters:

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1.

e Number of Scans: 16-32.

Data Analysis:

« |dentify the characteristic absorption bands corresponding to the functional groups in
Qianhucoumarin B. Key expected absorptions for coumarins include:

o ~3400 cm~1: O-H stretching (hydroxyl group).

o ~1720 cm~1: C=0 stretching (lactone carbonyl).
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o ~1600, ~1500 cm~1: C=C stretching (aromatic ring).
o ~1250 cm~1: C-O stretching (ester).

Logical Workflow for Spectral Analysis

The following diagram illustrates the typical workflow for the spectral analysis and structure
elucidation of a natural product like Qianhucoumarin B.
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Caption: Workflow for the isolation and structural elucidation of Qianhucoumarin B.
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This guide provides a foundational understanding of the spectral characterization of
Qianhucoumarin B. Access to the original research article would allow for the population of
the data tables and a more specific and detailed analysis. Researchers are encouraged to
consult the primary literature for the most accurate and complete information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of
Qianhucoumarin B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142705#gianhucoumarin-b-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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